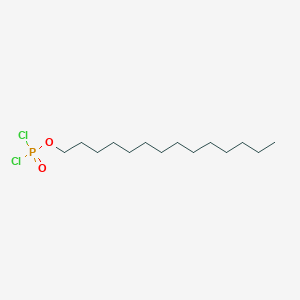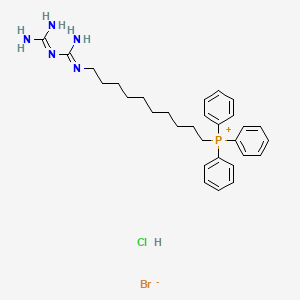
O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 g/mol . It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Chemistry: O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the preparation of oximes, which are important intermediates in organic synthesis .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce hydroxylamine groups into proteins and nucleic acids .
Medicine: It can be used as a precursor for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. It can react with electrophilic centers in various molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic species .
Comparison with Similar Compounds
- O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
- O-(2,4-Dimethoxybenzyl)hydroxylamine Hydrochloride
- O-(2,4-Difluorobenzyl)hydroxylamine Hydrochloride
Uniqueness: O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of two methyl groups on the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
O-[(2,4-dimethylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-4-9(6-11-10)8(2)5-7;/h3-5H,6,10H2,1-2H3;1H |
InChI Key |
MTBYFWCAKBUCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CON)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















